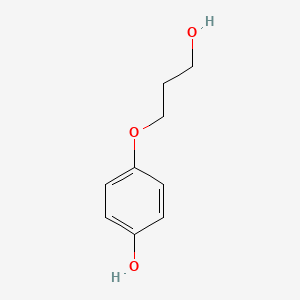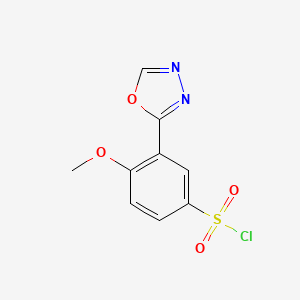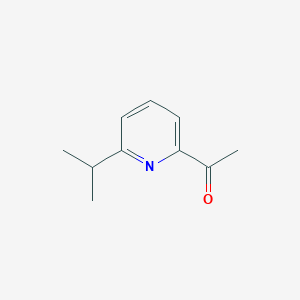![molecular formula C12H20N2 B12091143 4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
4-{2-[Methyl(propyl)amino]ethyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[Methyl(propyl)amino]ethyl}aniline is an organic compound that belongs to the class of amines. It contains both aromatic and aliphatic amine groups, making it a versatile molecule in various chemical reactions and applications. The compound’s structure includes a benzene ring substituted with an amino group and a side chain containing a secondary amine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Methyl(propyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, ensuring high yield and purity. The process may include catalytic hydrogenation and other reduction methods to achieve the desired product.
化学反应分析
Types of Reactions
4-{2-[Methyl(propyl)amino]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and halogenated derivatives.
科学研究应用
4-{2-[Methyl(propyl)amino]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-{2-[Methyl(propyl)amino]ethyl}aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
4-{2-[Methyl(propyl)amino]ethyl}aniline is unique due to its combination of aromatic and aliphatic amine groups, which allows it to participate in a broader range of chemical reactions and applications compared to simpler aniline derivatives .
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
4-[2-[methyl(propyl)amino]ethyl]aniline |
InChI |
InChI=1S/C12H20N2/c1-3-9-14(2)10-8-11-4-6-12(13)7-5-11/h4-7H,3,8-10,13H2,1-2H3 |
InChI 键 |
IZEWFBRQIQJARD-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)CCC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)



![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)
![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)



![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)



